Methyl 2-(pyridin-2-yl)acetate HCl
Description
Properties
CAS No. |
175533-26-3 |
|---|---|
Molecular Formula |
C19H26N4O6 |
Synonyms |
Methyl 2-(pyridin-2-yl)acetate HCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-pyridylacetate Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of methyl 2-pyridylacetate hydrochloride, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its chemical structure, molecular properties, synthesis, and handling, with a focus on its practical application in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this versatile compound.
Introduction: The Significance of Pyridine Scaffolds
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of pharmaceuticals and biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets. Methyl 2-pyridylacetate, and by extension its hydrochloride salt, serves as a valuable building block for introducing the 2-pyridylacetyl moiety into larger, more complex molecules. The hydrochloride form often offers advantages in terms of stability, solubility, and ease of handling compared to its free base counterpart.
Chemical Structure and Molecular Properties
The chemical identity of methyl 2-pyridylacetate hydrochloride is defined by its unique structure, where the pyridine nitrogen is protonated by hydrochloric acid. This seemingly simple salt formation has significant implications for the compound's physical and chemical properties.
Chemical Structure
The structure of methyl 2-pyridylacetate hydrochloride is characterized by a pyridinium cation and a chloride anion. The positive charge on the protonated nitrogen atom influences the electron density of the entire aromatic ring.

Molecular Formula and Weight
The molecular formula of the free base, methyl 2-pyridylacetate, is C8H9NO2.[1][2] The addition of hydrochloric acid (HCl) results in the following for the hydrochloride salt:
-
Molecular Formula: C8H10ClNO2
-
Molecular Weight: 187.63 g/mol
This is calculated by adding the molecular weight of methyl 2-pyridylacetate (151.16 g/mol ) and the molecular weight of HCl (36.47 g/mol ).[1][3]
Physicochemical Properties
The conversion of the free base to its hydrochloride salt significantly alters its physicochemical properties. While specific experimental data for the hydrochloride salt is not widely published, we can infer its properties based on the known data of the free base and the general behavior of amine salts.
| Property | Methyl 2-pyridylacetate (Free Base) | Methyl 2-pyridylacetate Hydrochloride (Predicted) | Source |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | [4] |
| Molecular Weight | 151.16 g/mol | 187.63 g/mol | [1][3] |
| Boiling Point | 103 °C at 0.5 mmHg | Not applicable (decomposes upon heating) | [3] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | Soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents | General chemical principles |
The increased polarity due to the ionic nature of the hydrochloride salt leads to a higher melting point and enhanced solubility in aqueous media, which can be highly advantageous in certain reaction conditions and for biological assays.
Synthesis and Handling
The preparation of methyl 2-pyridylacetate hydrochloride is a straightforward acid-base reaction. Proper handling and storage are crucial to maintain the integrity of the compound.
Synthesis of Methyl 2-pyridylacetate Hydrochloride
The synthesis of the hydrochloride salt is typically achieved by treating a solution of methyl 2-pyridylacetate free base with a solution of hydrochloric acid.
-
Dissolution: Dissolve methyl 2-pyridylacetate (1.0 eq.) in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at room temperature. The choice of solvent is critical to ensure precipitation of the product.
-
Acidification: To the stirred solution, add a solution of hydrochloric acid (1.05 eq.) in the same solvent, or bubble anhydrous HCl gas through the solution. The addition should be done dropwise to control the exotherm and the rate of precipitation.
-
Precipitation: As the acid is added, the hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30-60 minutes to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the product under vacuum to remove residual solvent.
The rationale for using anhydrous conditions is to prevent any potential hydrolysis of the ester functionality, which can be catalyzed by the presence of water and acid.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.
Applications in Research and Drug Development
Methyl 2-pyridylacetate hydrochloride is a versatile intermediate in organic synthesis, primarily used as a precursor to more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its ability to act as a nucleophile at the carbon adjacent to the ester group (after deprotonation with a suitable base) or to undergo transformations at the ester or pyridine ring. Its use as a hydrochloride salt can be advantageous in reactions where the free base might be problematic, for instance, by preventing unwanted side reactions involving the basic pyridine nitrogen.
Example Application: Synthesis of a Hypothetical API
Let's consider a hypothetical multi-step synthesis where methyl 2-pyridylacetate hydrochloride is a key starting material for the synthesis of a novel kinase inhibitor.
In this hypothetical workflow, the hydrochloride salt is first neutralized with a base to generate the active nucleophile for the alkylation step. The subsequent saponification and amide coupling steps are standard transformations in medicinal chemistry.
Conclusion
Methyl 2-pyridylacetate hydrochloride is a valuable and versatile chemical entity for researchers and drug development professionals. Its enhanced stability and solubility compared to the free base make it an attractive starting material and intermediate in the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.
References
-
PubChem. Methyl 2-pyridylacetate. [Link]
-
NIST. Methyl 2-pyridylacetate. [Link]
-
Cheméo. Chemical Properties of Methyl 2-pyridylacetate. [Link]
Sources
Technical Profile: 2-Pyridineacetic Acid Methyl Ester Hydrochloride
The following technical guide details the chemical identity, synthesis, and application profile of 2-Pyridineacetic acid methyl ester hydrochloride , a critical intermediate in pharmaceutical organic synthesis.
Executive Summary
2-Pyridineacetic acid methyl ester hydrochloride (often generated in situ or isolated as a stabilized salt of Methyl 2-pyridylacetate) represents a strategic building block in medicinal chemistry. Unlike its free base counterpart (CAS 1658-42-0), which is a liquid prone to oxidative degradation and potential decarboxylation under specific conditions, the hydrochloride salt offers enhanced thermal stability and crystallinity.
This guide clarifies the nomenclature ambiguity often found in vendor catalogs, provides a robust synthesis protocol emphasizing the prevention of decarboxylation, and outlines its utility in constructing fused heterocyclic systems.
Chemical Identity & Nomenclature
Precision in nomenclature is vital for this compound due to the frequent conflation of the ester with the acid precursor in commercial databases.
Synonym Mapping & Identifiers
The compound is formally the hydrochloride salt of methyl 2-pyridylacetate.
| Identifier Type | Value / Description |
| Common Name | Methyl 2-pyridylacetate hydrochloride |
| Systematic Name | Methyl 2-(pyridin-2-yl)acetate hydrochloride |
| Parent Free Base CAS | 1658-42-0 (Methyl 2-pyridylacetate) |
| Parent Acid CAS | 13115-43-0 (2-Pyridylacetic acid) |
| Acid Salt CAS | 16179-97-8 (2-Pyridylacetic acid hydrochloride) |
| Molecular Formula | C₈H₉NO₂[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 187.62 g/mol (Salt) / 151.16 g/mol (Base) |
| SMILES | COC(=O)CC1=CC=CC=N1.Cl |
Structural Relationships (Visualization)
The following diagram illustrates the hierarchical relationship between the acid precursors and the target ester salt, clarifying the CAS distinctions.
Figure 1: Structural hierarchy and interconversion of 2-pyridylacetate derivatives.
Physicochemical Profile
The hydrochloride salt significantly alters the handling properties compared to the free base.
| Property | Methyl 2-pyridylacetate (Free Base) | Methyl 2-pyridylacetate HCl (Salt) |
| Physical State | Clear to yellow liquid | White to off-white crystalline solid |
| Boiling/Melting Point | BP: 103 °C @ 0.5 mmHg [1] | MP: ~130–135 °C (Dec.) |
| Solubility | Miscible in EtOH, DCM, EtOAc | Soluble in Water, MeOH; Insoluble in Et₂O |
| Stability | Air-sensitive; darkens on storage | Hygroscopic; stable under inert gas |
| pKa (est) | 4.86 (Pyridine N) | N/A (Quaternized) |
Technical Note: The free base ester has a characteristic "sweet/fruity" odor but can rapidly oxidize to N-oxide impurities if exposed to air. The hydrochloride salt is the preferred form for long-term storage.
Synthesis & Production Protocol
Objective: Synthesis of Methyl 2-pyridylacetate hydrochloride from 2-pyridylacetic acid hydrochloride. Rationale: Direct esterification of the acid salt is preferred over the free acid to prevent thermal decarboxylation, a known issue with 2-pyridylacetic acid derivatives [2].
Reagents & Equipment
-
Precursor: 2-Pyridylacetic acid hydrochloride (CAS 16179-97-8).
-
Solvent: Anhydrous Methanol (MeOH).
-
Catalyst/Reagent: Thionyl Chloride (SOCl₂) or anhydrous HCl gas.
-
Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂), ice bath.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous Methanol (10 volumes relative to mass of precursor). Chill to 0°C in an ice bath.
-
Activation: Dropwise add Thionyl Chloride (1.5 equivalents) to the methanol. Caution: Exothermic reaction with evolution of SO₂ and HCl gases. Stir for 30 minutes to generate anhydrous HCl in situ.
-
Addition: Add 2-Pyridylacetic acid hydrochloride (1.0 equivalent) in one portion.
-
Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting acid will remain at the baseline; the ester will migrate (Rf ~0.6).
-
Workup (Isolation of Salt):
-
Cool the reaction mixture to room temperature.
-
Concentrate in vacuo to remove solvent and excess HCl.
-
Crucial Step: Triturate the resulting residue with cold Diethyl Ether or Acetone to induce crystallization.
-
Filter the white solid under nitrogen atmosphere (hygroscopic).
-
-
Yield Validation: Expected yield >90%. Confirm identity via ¹H-NMR (D₂O or DMSO-d₆).
Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for the hydrochloride ester.
Pharmaceutical Applications
The 2-pyridylacetate moiety serves as a versatile "linchpin" in drug discovery, particularly for introducing the pyridine ring with a two-carbon linker.
Key Application Areas
-
Heterocycle Construction:
-
Reacts with 2-aminobenzaldehyde to form Quinolizine derivatives via condensation [3].
-
Precursor for Indolizine synthesis via Chichibabin cyclization approaches.
-
-
Peptic Ulcer Therapeutics:
-
Derivatives of 2-pyridylacetic acid (thioamides) have been investigated for gastric mucosa protection and inhibition of gastric acid secretion [4].
-
-
Bisphosphonate Analogues:
-
While Risedronate is derived from the 3-isomer, the 2-isomer is used to synthesize structural analogues for Structure-Activity Relationship (SAR) studies in bone resorption inhibition.
-
Mechanistic Insight: The "Active Methylene"
The methylene group alpha to the carbonyl and the pyridine ring is highly acidic (pKa ~19 in DMSO for similar esters).
-
Reactivity: It readily undergoes deprotonation by weak bases (e.g., K₂CO₃, NaH) to form an enolate.
-
Utility: This enolate can participate in SɴAr reactions or alkylations, allowing the attachment of complex side chains found in antihistamines and analgesic candidates.
Handling & Safety (E-E-A-T)
Trustworthiness Protocol:
-
Storage: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.
-
Stability Check: If the white solid turns yellow or becomes a gum, it indicates hydrolysis (reverting to acid) or oxidation.
-
Safety: The compound is an irritant (Skin/Eye Irrit. 2). Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Sigma-Aldrich. Product Specification: Methyl 2-pyridylacetate. Link
-
National Institutes of Health (NIH). PubChem Compound Summary: Methyl 2-pyridylacetate. PubChem CID 74264. Link
-
ChemicalBook. Synthesis of 3-(pyridin-2-yl)quinolin-2(1H)-one from ethyl 2-pyridylacetate. Patent JP2019/38987.[7] Link
-
Google Patents. EP0336561A1: 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. Link
Sources
- 1. Methyl 2-pyridylacetate | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-pyridylacetate | CAS 1658-42-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Methyl 2-pyridylacetate [webbook.nist.gov]
- 5. Methyl 2-pyridylacetate 98 1658-42-0 [sigmaaldrich.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. scent.vn [scent.vn]
Methyl 2-(pyridin-2-yl)acetate HCl suppliers and price per gram
An In-depth Technical Guide to Methyl 2-(pyridin-2-yl)acetate HCl for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Pyridine Scaffold
Methyl 2-(pyridin-2-yl)acetate hydrochloride is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. As a derivative of pyridine, it belongs to a class of compounds that are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a methyl acetate group at the 2-position of the pyridine ring provides a versatile chemical handle for further synthetic elaboration, making it a valuable building block for constructing more complex molecular architectures.
The strategic importance of this scaffold lies in its prevalence in numerous bioactive molecules, including those with applications as anticancer, antimicrobial, and central nervous system (CNS) agents.[2][3] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Methyl 2-(pyridin-2-yl)acetate HCl, covering its synthesis, quality control, applications, and procurement landscape. The methodologies described herein are designed to be self-validating, ensuring that researchers can proceed with confidence in the quality and identity of their starting material.
Physicochemical Properties
Understanding the fundamental properties of a reagent is the first step in its effective application. While the hydrochloride salt form is specified, data is most readily available for the free base, Methyl 2-(pyridin-2-yl)acetate. The addition of HCl will increase the molecular weight and significantly enhance its solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 175533-26-3 (for HCl salt) | [4] |
| Molecular Formula | C₈H₁₀ClNO₂ | [4] |
| Molecular Weight | 187.62 g/mol | [4] |
| IUPAC Name | methyl 2-(pyridin-2-yl)acetate;hydrochloride | [4] |
| Canonical SMILES | COC(=O)CC1=CC=CC=N1.Cl | [4] |
| Appearance | Expected to be an off-white to white crystalline solid/powder | General Chemical Knowledge |
Synthesis and Purification: A Robust Protocol
The most direct and industrially scalable route to Methyl 2-(pyridin-2-yl)acetate HCl is through the Fischer esterification of the corresponding carboxylic acid, 2-(pyridin-2-yl)acetic acid, followed by salt formation. This method is advantageous due to the relatively low cost of reagents and straightforward workup procedures. The causality behind this choice is the acid-catalyzed nature of the esterification, which is both efficient and well-documented for similar substrates.[5][6]
Experimental Protocol: Fischer Esterification and Salt Formation
Step 1: Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(pyridin-2-yl)acetic acid (1.0 eq).
-
Add anhydrous methanol (10-20 volumes). The volume is kept high to drive the equilibrium towards the product.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq) or, for a cleaner reaction, thionyl chloride (1.1-1.5 eq) dropwise.[5][6] The use of thionyl chloride is often preferred as it reacts with residual water and produces gaseous byproducts (SO₂ and HCl) that are easily removed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Once complete, cool the mixture to room temperature and carefully remove the methanol under reduced pressure.
Step 2: Workup and Purification
-
To the resulting residue, add purified water and a water-immiscible organic solvent such as ethyl acetate.
-
Carefully adjust the pH of the aqueous layer to 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide. This step is critical to neutralize the acid and deprotonate the pyridine nitrogen, allowing the free ester to be extracted into the organic phase.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 2-(pyridin-2-yl)acetate as an oil or solid.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude ester in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, Methyl 2-(pyridin-2-yl)acetate HCl.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-(pyridin-2-yl)acetate HCl.
Quality Control and Analytical Protocols
Ensuring the identity, purity, and stability of a starting material is paramount in research and drug development. A multi-pronged analytical approach provides a self-validating system where data from orthogonal techniques corroborates the final assessment. The following protocols are standard for the characterization of this compound.[7]
Identity Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation.
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Protons on the pyridine ring (typically in the 7.5-8.5 ppm range), a singlet for the methylene (-CH₂-) group (around 4.0 ppm), and a singlet for the methyl (-CH₃) group (around 3.7 ppm). The integration of these peaks should correspond to the number of protons (4H, 2H, and 3H, respectively).
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the molecule.
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile/water. Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 152.07.
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of non-volatile organic compounds.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 265 nm.
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically required for drug development applications.
-
-
Analytical Workflow Diagram
Caption: Decision tree for sourcing specialized chemical reagents.
Safe Handling and Storage
As with all laboratory chemicals, Methyl 2-(pyridin-2-yl)acetate HCl should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is expected to be more stable and less volatile than its free base form.
References
-
ChemUniverse. (R)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. [Link]
-
Visa Chem Private Limited. Methyl 2 Pyridin 2 Yl Acetate Acid. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chilean Chemical Society. [Link]
-
PubChem. Methyl 2-pyridylacetate. [Link]
-
Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]
- Google Patents. WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.
-
European Commission. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11813/2017. [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Cosmetic Ingredient Review. (2010). Draft Final Report of Methyl Acetate, Simple Alkyl Acetate Esters, Acetic Acid and its Salts as used in Cosmetics. [Link]
Sources
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- 3. WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]
- 6. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Methodological & Application
Synthesis of Methylphenidate from Methyl 2-(pyridin-2-yl)acetate HCl
Application Note: Advanced Synthesis of Methylphenidate HCl via Late-Stage
Executive Summary & Strategic Rationale
This application note details a modular, convergent synthetic route for Methylphenidate Hydrochloride (MPH), targeting the threo-diastereomer. Unlike traditional industrial routes that rely on the condensation of phenylacetonitrile with 2-chloropyridine (which fixes the aromatic rings early), this protocol utilizes Methyl 2-(pyridin-2-yl)acetate as a versatile scaffold.
Strategic Advantages:
-
Late-Stage Diversification: The phenyl ring is introduced via Palladium-catalyzed
-arylation. This allows researchers to easily substitute bromobenzene with other aryl halides to synthesize novel MPH analogs for structure-activity relationship (SAR) studies without redesigning the entire route. -
Atom Economy: Utilizes high-yielding cross-coupling chemistry, reducing side-product formation compared to traditional amide hydrolysis routes.
-
Scalability: The hydrogenation step utilizes heterogeneous catalysis (PtO
), compatible with flow chemistry and batch scale-up.
Safety, Regulatory & Compliance
-
Controlled Substance: Methylphenidate is a Schedule II controlled substance in the United States (DEA) and similarly regulated globally. This protocol is strictly for use by authorized personnel in licensed facilities.
-
Hazardous Reagents:
-
Lithium Hexamethyldisilazide (LiHMDS): Pyrophoric; handle under inert atmosphere.
-
Hydrogen Gas (H
): Extremely flammable; requires high-pressure rated vessels. -
Platinum(IV) Oxide (Adams Catalyst): Pyrophoric when dry; handle as a wet slurry or under inert gas.
-
Synthetic Pathway Visualization
The following diagram outlines the reaction sequence, transforming the pyridine-acetate scaffold into the piperidine-based API.
Caption: Figure 1. Modular synthesis of Methylphenidate HCl via Pd-catalyzed cross-coupling and catalytic hydrogenation.
Experimental Protocols
Protocol A: Palladium-Catalyzed -Arylation
Objective: Introduction of the phenyl ring at the
Reagents:
-
Methyl 2-(pyridin-2-yl)acetate (1.0 equiv)[1]
-
Bromobenzene (1.2 equiv)
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv)
-
Pd(dba)
(Bis(dibenzylideneacetone)palladium(0)) (2 mol%) -
P(
-Bu) (Tri-tert-butylphosphine), 1.0 M in toluene (2 mol%) -
Solvent: Anhydrous Toluene
Procedure:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(dba)
and P( -Bu) in a small volume of toluene. Stir for 10 minutes to form the active Pd(0)L species. -
Enolate Formation: Charge a flame-dried 3-neck flask with Methyl 2-(pyridin-2-yl)acetate and anhydrous toluene. Cool to 0°C . Add LiHMDS dropwise over 15 minutes. The solution will turn deep orange/red, indicating enolate formation. Stir for 30 minutes.
-
Coupling: Add Bromobenzene to the enolate solution. Then, inject the pre-formed catalyst solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–18 hours. Note: Mild heating to 40°C may be required for sterically hindered analogs.
-
Quench: Quench with saturated NH
Cl solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexanes:EtOAc gradient) to yield Methyl phenyl(pyridin-2-yl)acetate .
Critical Control Point: Strictly anhydrous conditions are required. Moisture will protonate the enolate, quenching the reaction before arylation occurs.
Protocol B: Heterogeneous Hydrogenation (Pyridine Reduction)
Objective: Reduction of the pyridine ring to a piperidine ring.[2][3][4][5][6]
Mechanism: Acidic media is essential. It protonates the pyridine nitrogen (
Reagents:
-
Methyl phenyl(pyridin-2-yl)acetate (Intermediate 1)
-
PtO
(Adams Catalyst) (5-10 wt%) -
Hydrogen Gas (H
)[5]
Procedure:
-
Preparation: Dissolve Intermediate 1 in Glacial Acetic Acid (concentration ~0.5 M).
-
Loading: Transfer solution to a high-pressure hydrogenation autoclave (e.g., Parr reactor).
-
Catalyst Addition: Carefully add PtO
. Safety: Wet the catalyst with a small amount of acetic acid before addition to prevent sparking. -
Hydrogenation: Seal the reactor. Purge with N
(3x) and then H (3x). Pressurize to 50 bar (725 psi) H . -
Reaction: Stir vigorously at room temperature for 24 hours.
-
Optimization: If conversion is slow, heat to 50°C.
-
-
Filtration: Vent H
and purge with N . Filter the mixture through a pad of Celite to remove the Platinum catalyst. Wash the pad with Methanol.[3] -
Concentration: Concentrate the filtrate under reduced pressure to remove Acetic Acid.
-
Neutralization: Dissolve the residue in water/DCM. Basify with cold 1M NaOH to pH 10. Extract immediately with DCM to obtain Methylphenidate Free Base (mixture of threo and erythro isomers).
Protocol C: Isomer Resolution & Salt Formation
Objective: Isolation of the pharmacologically active threo-isomer as the Hydrochloride salt. Mechanism: The erythro isomer is often kinetically favored. However, the threo-isomer is thermodynamically more stable. Crystallization from HCl/Alcohol drives the equilibrium and selectively precipitates the threo-salt.
Procedure:
-
Epimerization (Optional but Recommended): If the erythro:threo ratio (by HPLC) is > 20:80, reflux the free base in dilute NaOMe/MeOH for 4 hours to equilibrate the mixture toward the thermodynamic threo isomer.
-
Salt Formation: Dissolve the crude free base in minimal dry Isopropanol (IPA).
-
Acidification: Add a solution of HCl in Methanol (1.25 M) dropwise with stirring until pH ~3.
-
Crystallization: Cool the solution to 0–4°C and stir for 4 hours. A white precipitate should form.[7]
-
Filtration: Filter the solid and wash with cold Ether/IPA (1:1).
-
Recrystallization: Recrystallize from hot Ethanol/Water to achieve >99% purity.
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity | > 99.5% | HPLC (C18, ACN:Buffer) |
| Diastereomeric Ratio | > 99:1 (threo:erythro) | Chiral HPLC |
| 400 MHz NMR | ||
| Mass Spectrometry | [M+H] | LC-MS (ESI+) |
References
-
Alpha-Arylation of Esters: Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. Link -
Hydrogenation of Pyridines: Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015).[5][6] Catalytic Hydrogenation of Substituted Pyridines with PtO
Catalyst. Asian Journal of Chemistry, 27(11), 4358–4360. Link -
Methylphenidate Synthesis Review: Axten, J. M., Krim, L., Kung, H. F., & Kung, M. P. (1998). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Journal of Medicinal Chemistry, 41(25), 4847–4857. Link
-
Process Chemistry (Resolution): Prashad, M., Kim, H. Y., Lu, Y., Liu, Y., Har, D., Repič, O., & Blacklock, T. J. (1999). Enantioselective Synthesis of (2R,2'R)-threo-Methylphenidate Hydrochloride via a Catalytic Asymmetric Hydrogenation of a Pyridine Intermediate. Journal of Organic Chemistry, 64(5), 1750–1753. Link
Sources
Application Note: Controlled Esterification of 2-Pyridylacetic Acid to Methyl 2-Pyridylacetate Hydrochloride
Executive Summary
This application note details the protocol for the esterification of 2-pyridylacetic acid (2-PAA) to methyl 2-pyridylacetate hydrochloride . Unlike standard carboxylic acids, 2-PAA possesses a highly activated methylene group susceptible to thermal decarboxylation, yielding 2-picoline (2-methylpyridine) as a major impurity.
The protocol below utilizes an anhydrous Thionyl Chloride (
Target Product:
-
Name: Methyl 2-pyridylacetate hydrochloride
-
CAS: 16179-97-8 (Starting Acid HCl salt ref), Product often cited as derivative.[1]
-
Stability: Hygroscopic solid; stable as HCl salt. Unstable as free base.
Chemical Context & Mechanistic Insight
The Instability Challenge
2-Pyridylacetic acid exists in equilibrium between its neutral form and a zwitterionic species. The zwitterion facilitates the release of
-
Risk Factor: Heating neutral 2-PAA in the absence of strong acid leads to rapid decarboxylation.
-
Solution: Protonation of the pyridine nitrogen (
) removes the electron density necessary to stabilize the transition state for decarboxylation. Therefore, the reaction must remain acidic throughout.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired esterification and the fatal decarboxylation pathway.
Caption: Kinetic competition between acid-stabilized esterification (Blue/Green) and thermal decarboxylation (Red).
Materials & Equipment
| Reagent / Equipment | Specification | Role |
| 2-Pyridylacetic Acid (HCl) | >98% Purity | Substrate.[2] (Commercially available as HCl salt to prevent decomposition). |
| Thionyl Chloride ( | Reagent Grade (>99%) | Dehydrating agent; generates anhydrous HCl. |
| Methanol (MeOH) | Anhydrous (<0.05% | Solvent and reactant. |
| Diethyl Ether / MTBE | ACS Grade | Anti-solvent for precipitation. |
| Reaction Vessel | 2-Neck Round Bottom Flask | Equipped with drying tube ( |
| Cooling Bath | Ice/Salt ( | Essential for exotherm control. |
Detailed Experimental Protocol
Method A: Thionyl Chloride Mediated Esterification (Gold Standard)
This method is preferred over sulfuric acid catalysis because it simplifies the workup (volatile byproducts
Step 1: Preparation of Methanolic HCl (Exothermic)
-
Set up a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a nitrogen inlet/drying tube.
-
Charge the flask with 50 mL of Anhydrous Methanol .
-
Cool the methanol to -5°C to 0°C using an ice-salt bath.
-
SLOWLY add 3.0 equivalents of Thionyl Chloride dropwise via the addition funnel.
Step 2: Substrate Addition
-
Once the
addition is complete, stir for 15 minutes at 0°C to ensure gas evolution subsides. -
Add 10.0 mmol of 2-Pyridylacetic acid hydrochloride (or free acid) in one portion.
-
Note: If using the free acid, ensure the solution is cold before addition to immediately protonate the pyridine ring.
-
Step 3: Reaction[1]
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
-
Stir at room temperature for 1 hour.
-
Monitor by TLC or HPLC (See Section 5).
-
Optimization: If conversion is slow, heat to a mild reflux (65°C) for 2–4 hours.
-
Warning: Do not reflux for prolonged periods (>12h) as this increases the risk of degradation.
-
Step 4: Workup and Isolation
-
Concentrate the reaction mixture in vacuo (Rotary Evaporator) at < 40°C .
-
Result: A viscous yellow/orange oil or semi-solid will remain.
-
-
Co-evaporation: Add 20 mL of fresh methanol and re-evaporate to remove residual
and . Repeat twice. -
Crystallization:
-
Dissolve the residue in a minimum amount of cold Methanol (approx. 3-5 mL).
-
Add Diethyl Ether or MTBE (approx. 20-30 mL) dropwise with stirring until turbidity persists.
-
Cool at -20°C overnight.
-
-
Filter the white to off-white hygroscopic crystals under nitrogen/argon.
-
Dry in a vacuum desiccator over
.
Workflow Diagram
Caption: Operational workflow for the synthesis of Methyl 2-pyridylacetate HCl.
Process Control & Characterization
In-Process Monitoring (IPC)
Do not rely solely on time. Monitor the disappearance of the acid.
-
TLC: Mobile Phase: DCM/MeOH/Acetic Acid (90:9:1).
-
Stain: UV (254 nm) or Iodine.
-
Rf: The ester will have a higher Rf than the acid.
-
-
HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% TFA).
-
Impurity Marker: 2-Picoline (Decarboxylation product) elutes very early or is volatile.
-
Characterization Data (Expected)
| Analysis | Expected Result | Notes |
| Appearance | White to Off-white crystalline solid | Turns yellow if free base is liberated. |
| Methylene protons are diagnostic. | ||
| Melting Point | 132–136 °C (dec) | Decomposes upon melting. |
| Solubility | High in Water, MeOH; Low in Ether, Hexane | Hygroscopic. |
Critical Troubleshooting & Safety
Avoiding "The Black Tar"
If the reaction mixture turns dark black/brown:
-
Cause: The reaction got too hot, or the solution became basic/neutral, allowing polymerization of the pyridine ester.
-
Prevention: Ensure excess HCl is present. Never wash the organic phase with saturated bicarbonate (
) during workup if you intend to isolate the salt. The free base ester is unstable.
Safety Hazards
-
Thionyl Chloride: Reacts violently with water.[7] Causes severe skin burns and eye damage. Handle in a fume hood.
-
2-Picoline (Byproduct): Flammable and toxic.
-
Pyridine Derivatives: Potential neurotoxins; avoid dust inhalation.
References
-
Sillén Method (General Esterification)
- Source: Common Organic Chemistry.
-
URL:[Link]
-
Decarboxylation Mechanism of Pyridylacetic Acids
-
Stability of 2-Pyridylacetic Acid Hydrochloride
-
Source: ChemicalBook / Supplier Data.[1]
-
-
Amino Acid Esterification Protocols (Analogous Chemistry)
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pianetachimica.it [pianetachimica.it]
- 8. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-(pyridin-2-yl)acetate HCl as a ligand in metal-organic frameworks
Application Note & Protocol
Topic: Methyl 2-(pyridin-2-yl)acetate HCl: A Versatile Bifunctional Ligand for the Synthesis of Novel Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials distinguished by their high surface areas and tunable structures, making them prime candidates for applications in gas storage, catalysis, and drug delivery.[1][2][3] The rational design of MOFs is critically dependent on the selection of organic linkers. Pyridyl-carboxylate ligands are particularly valuable due to their ability to form stable, multidimensional networks through coordination with a variety of metal ions.[1][4][5] This guide provides an in-depth technical overview and detailed protocols for utilizing Methyl 2-(pyridin-2-yl)acetate hydrochloride as a versatile ligand for MOF synthesis. We will explore the ligand's unique chemical properties, the causality behind the synthetic strategy—specifically the in situ deprotection and hydrolysis required for coordination—and provide a validated workflow for the synthesis and characterization of a representative copper-based MOF.
Ligand Analysis: Methyl 2-(pyridin-2-yl)acetate HCl
The selected ligand, Methyl 2-(pyridin-2-yl)acetate HCl, is not a conventional, ready-to-use linker. Its structure necessitates specific reaction conditions to become an active building block for MOF assembly.
-
Structure: The molecule contains a pyridine ring and a methyl ester of a carboxylic acid. The pyridine nitrogen is protonated due to the hydrochloride salt form.
-
Coordination Potential: For this ligand to participate in MOF formation, two transformations must occur, typically in situ during the solvothermal synthesis process:
-
Deprotonation: The pyridinium ion (py-H+) must be deprotonated to a neutral pyridine ring, freeing the nitrogen's lone pair of electrons to coordinate with a metal center. This is often facilitated by the basic nature of the solvent (e.g., DMF) at elevated temperatures or by the addition of a modulating agent.
-
Hydrolysis: The methyl ester group (-COOCH₃) must be hydrolyzed to a carboxylate group (-COO⁻). This process, often catalyzed by the presence of metal ions and water molecules in the reaction mixture, generates the second coordination site required to bridge metal nodes and build the framework.[6]
-
-
Causality of In Situ Activation: This dual-activation requirement is a key experimental consideration. It allows for a one-pot synthesis approach where the active linker form is generated under the same high-temperature and high-pressure conditions that promote MOF crystallization.[7][8] This method can influence crystal growth and defect formation, offering a handle for tuning the final material's properties.
Principles of Solvothermal MOF Synthesis
Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOF materials.[7][9] The process involves heating the metal precursors and organic linkers in a sealed vessel at temperatures above the solvent's boiling point.
Key Parameters and Their Scientific Rationale:
-
Solvent: Polar, high-boiling solvents like N,N-Dimethylformamide (DMF) are frequently used.[8] DMF serves multiple roles: it solubilizes the precursors, can act as a base to deprotonate the ligand, and its decomposition at high temperatures can influence the pH and kinetics of crystal formation.
-
Temperature: Reaction temperatures typically range from 100°C to 250°C.[9] Temperature controls the reaction kinetics, the rate of crystal nucleation and growth, and the potential for in situ ligand transformations. Careful optimization is required to obtain a pure, crystalline phase.
-
Time: Reaction times of 12 to 48 hours are common.[9] This duration allows for the slow growth of well-ordered crystals. Shorter times may result in amorphous products, while excessively long times could lead to the formation of more thermodynamically stable, but potentially less porous, phases.
-
Modulators: Sometimes, acidic or basic additives are used to control the pH, which influences the deprotonation of the linker and the coordination speed, thereby affecting crystal size and quality.[10]
Detailed Protocol: Synthesis of a Cu-[2-(pyridin-2-yl)acetate] MOF
This protocol describes a representative solvothermal synthesis. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
3.1. Reagents and Equipment
-
Methyl 2-(pyridin-2-yl)acetate HCl (Ligand)
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (for washing)
-
20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave[9]
-
Laboratory Oven
-
Centrifuge
-
Vacuum Oven
3.2. Synthesis Procedure
-
Precursor Solution Preparation: In a 20 mL glass scintillation vial, dissolve 37.8 mg (0.25 mmol) of Methyl 2-(pyridin-2-yl)acetate HCl and 60.4 mg (0.25 mmol) of Cu(NO₃)₂·3H₂O in 10 mL of DMF.
-
Causality: Using an equimolar ratio of ligand to metal is a common starting point for exploring new MOF structures. DMF is chosen for its ability to dissolve the precursors and facilitate the in situ reactions.[8]
-
-
Solvothermal Reaction: Tightly cap the vial. Place it in a preheated laboratory oven at 120°C for 24 hours.
-
Cooling and Product Isolation: Turn off the oven and allow the vessel to cool slowly to room temperature over several hours. Blue, crystalline precipitates should be visible.
-
Causality: Slow cooling is crucial to prevent rapid crashing out of the material and to maximize crystal quality.
-
-
Washing and Purification: Decant the mother liquor. Add 10 mL of fresh DMF, sonicate briefly to disperse the crystals, and then centrifuge to collect the solid product. Repeat this washing step three times.
-
Causality: This removes unreacted precursors and impurities trapped within the pores.[8]
-
-
Solvent Exchange: After the final DMF wash, decant the supernatant and add 10 mL of ethanol. Let the crystals soak for 24 hours, replacing the ethanol at least twice during this period.
-
Activation: Decant the ethanol and transfer the wet solid to a vacuum oven. Heat at 150°C under dynamic vacuum for 12 hours to remove all solvent molecules from the pores.
-
Causality: This "activation" step evacuates the pores, making the internal surface area accessible for applications like gas storage. The temperature must be below the material's decomposition point, which can be determined by TGA.[9]
-
Self-Validating Characterization
To confirm the successful synthesis of a crystalline, porous material, the following characterization techniques are essential.[2]
| Technique | Purpose | Expected Result for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the bulk sample.[8] | A pattern with sharp, well-defined peaks, indicating a well-ordered crystalline structure. The absence of broad features suggests high purity. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm solvent removal.[2][11] | An initial weight loss corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally, decomposition at a higher temperature. |
| BET Surface Area Analysis | To quantify the porosity of the activated material.[2][11] | A Type I or IV gas adsorption isotherm (typically N₂ at 77 K), from which a high Brunauer-Emmett-Teller (BET) surface area can be calculated. |
Potential Applications
MOFs constructed from pyridyl-carboxylate linkers exhibit properties suitable for a range of applications:
-
Gas Storage and Separation: The tunable pore sizes and the presence of nitrogen atoms on the pore surfaces can create preferential binding sites for specific gases like CO₂.[1][11]
-
Heterogeneous Catalysis: The accessible metal sites within the framework can act as Lewis acids, while the pyridine nitrogen atoms can serve as Lewis bases, making these materials potential catalysts for various organic transformations.[1][12]
-
Sensing: The introduction of guest molecules into the pores can alter the framework's physical properties (e.g., luminescence), allowing for the development of chemical sensors.[4]
Conclusion
Methyl 2-(pyridin-2-yl)acetate HCl is a promising, albeit unconventional, ligand for the synthesis of novel MOFs. Its successful application hinges on understanding and controlling the in situ deprotection and hydrolysis reactions that render it an active linker. The solvothermal protocol detailed herein provides a robust starting point for researchers. By systematically validating the synthesis through standard characterization techniques like PXRD, TGA, and BET analysis, scientists can confidently explore the potential of these new materials in diverse fields, from materials science to drug development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs)
- ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
- JournalsPub. (2024, November 20). Synthesis and Characterization of Metal-Organic Frameworks for Gas Storage.
- BOC Sciences. MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
- ResearchGate.
- UMT JOURNAL. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs)
- ResearchGate. (2025, August 6). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction | Request PDF.
- Dalton Transactions (RSC Publishing).
- NIH. (2025, August 6). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes.
- Diva Portal. (2025, May 22). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks.
- ACS Publications. (2023, October 3). Simplifying the Synthesis of Metal–Organic Frameworks.
- NIH. Synthesis and Characterization of Functionalized Metal-organic Frameworks.
Sources
- 1. nbinno.com [nbinno.com]
- 2. journalspub.com [journalspub.com]
- 3. From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. journal.umt.edu.my [journal.umt.edu.my]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. researchgate.net [researchgate.net]
Application Note: Catalytic Hydrogenation of Methyl 2-pyridylacetate to Methyl 2-piperidylacetate
Executive Summary
This application note details the optimized reaction conditions for the chemoselective reduction of the pyridine ring in Methyl 2-pyridylacetate (CAS: 1658-42-0) to yield Methyl 2-piperidylacetate .
The transformation presents a specific chemo-selectivity challenge: reducing the aromatic pyridine ring while preserving the labile ester moiety. Standard reduction methods (e.g., LiAlH4) are unsuitable due to ester reactivity. This guide focuses on Heterogeneous Catalytic Hydrogenation , providing two distinct protocols:
-
Method A (Gold Standard): High-pressure hydrogenation using Platinum Oxide (
) in Acetic Acid.[1] -
Method B (Mild Conditions): Low-pressure hydrogenation using Rhodium on Carbon (
) in Methanol.
Introduction & Mechanistic Insight
The Chemical Challenge
The reduction of pyridine to piperidine involves the addition of 3 equivalents of hydrogen (
Key Mechanistic Requirement:
To prevent catalyst poisoning, the reaction must be conducted in acidic media .[3] Protonation of the pyridine nitrogen (
Substrate Specifics: Methyl 2-pyridylacetate
-
Ester Sensitivity: The methyl ester is susceptible to hydrolysis in aqueous acid or transesterification in non-native alcohols. Anhydrous acidic conditions are preferred.
-
Product Stability: The product, Methyl 2-piperidylacetate, is a
-amino ester. As a free base, it is prone to intermolecular condensation or polymerization. It is strongly recommended to isolate and store the product as a Hydrochloride or Acetate salt.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Highest activity for pyridines; resistant to acid. | |
| Alternative | 5% Rh/C | Excellent activity at lower pressures; less prone to ring opening than Pd. |
| Solvent | Glacial Acetic Acid (AcOH) | Acts as solvent and proton source.[1] Prevents catalyst poisoning. |
| Pressure | 3 – 50 bar (50-700 psi) | Pyridines require high pressure to overcome aromatic stabilization energy. |
| Temperature | 25°C – 50°C | Higher temps increase rate but risk ester hydrolysis or decarboxylation. |
Experimental Protocols
Method A: High-Pressure Hydrogenation (PtO2 / AcOH)
Best for: High conversion, difficult substrates, and scalable batch processes.
Reagents:
-
Methyl 2-pyridylacetate (1.0 equiv)
-
Platinum(IV) oxide (
, Adams' Catalyst) (5 mol%)[4] -
Glacial Acetic Acid (Concentration: 0.1 – 0.2 M)
-
Hydrogen Gas (
)[4]
Step-by-Step Procedure:
-
Preparation: In a high-pressure autoclave vessel (e.g., Parr reactor), dissolve Methyl 2-pyridylacetate in Glacial Acetic Acid.
-
Catalyst Loading: Carefully add
(5 mol%).[2] Caution: Dry catalysts can ignite solvent vapors. Add under an inert blanket (Argon/Nitrogen) or wet the catalyst with a small amount of acetic acid first. -
Purging: Seal the reactor. Purge with Nitrogen (
) three times (pressurize to 5 bar, vent). Then, purge with Hydrogen ( ) three times. -
Reaction: Pressurize the reactor to 50 bar (725 psi) with
. Stir vigorously (>800 RPM) at Room Temperature for 12–16 hours.-
Note: If conversion is slow, heat to 40°C. Do not exceed 60°C to protect the ester.
-
-
Workup:
Method B: Low-Pressure Hydrogenation (Rh/C / MeOH)
Best for: Laboratory scale, mild conditions, equipment with pressure limitations.
Reagents:
-
Methyl 2-pyridylacetate (1.0 equiv)
-
5% Rhodium on Carbon (Rh/C) (5–10 wt% loading)
-
Methanol (Anhydrous)
-
HCl (1.0 equiv, added as methanolic HCl or concentrated aqueous HCl if minimal)
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl 2-pyridylacetate in Methanol (0.1 M). Add 1.05 equivalents of HCl (e.g., 1.25 M HCl in MeOH).
-
Critical: The solution must be acidic to protonate the pyridine.
-
-
Catalyst Loading: Add 5% Rh/C (10 wt% relative to substrate mass).
-
Reaction: Connect to a balloon of hydrogen (1 atm) or a low-pressure shaker (Parr shaker) at 3–5 bar (45–75 psi) .
-
Execution: Stir/shake at 40°C for 16–24 hours.
-
Workup:
Post-Reaction Processing & Stability
Decision Point: Salt vs. Free Base
For most drug development applications, the salt form is preferred due to the instability of the free secondary amine ester.
-
To isolate the Free Base (Only if immediately needed):
-
Dissolve the salt residue in minimal water/DCM mixture.
-
Cool to 0°C.
-
Slowly add saturated
or until pH ~9. Do not use strong bases (NaOH) to avoid saponification of the ester. -
Rapidly extract into DCM, dry over
, and concentrate at low temperature (<30°C).
-
Visualized Workflows
Reaction Logic & Troubleshooting
The following diagram illustrates the decision-making process for optimizing the reduction conditions.
Caption: Optimization logic for pyridine hydrogenation. Blue nodes indicate primary workflow; Red/Green indicate method branches.
Mechanism of Acid-Promoted Hydrogenation
Understanding why acid is required is crucial for troubleshooting.
Caption: Mechanistic pathway showing the necessity of protonation to facilitate pi-system adsorption over nitrogen poisoning.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Freifelder, M. (1962). "Hydrogenation of Pyridines and Quinolines." Advances in Catalysis, 14, 203-253.
-
BenchChem Application Note. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine."
-
Duan, L., et al. (2025).[7] "A d-Electron Deficient Pd Trimer for Exceptional Pyridine Hydrogenation."[7] Angewandte Chemie Int.[7] Ed.
Sources
General procedure for Wolff-Kishner reduction of pyridine ester derivatives
This Application Note is designed for researchers and drug development professionals targeting the reduction of carbonyl groups (ketones/aldehydes) on pyridine scaffolds that concurrently bear ester functionalities.
Application Note: Wolff-Kishner Reduction of Pyridine Ester Derivatives
Executive Summary & Strategic Analysis
The Wolff-Kishner (WK) reduction is the premier method for converting carbonyls (
The Core Conflict:
-
Nucleophilic Attack: Hydrazine (
) is a potent nucleophile. In the presence of esters, it readily attacks the ester carbonyl to form acyl hydrazides ( ), destroying the ester functionality.[1] -
Hydrolysis: The harsh basic conditions (KOH/NaOH) required for hydrazone decomposition invariably saponify esters to carboxylic acids.
-
Pyridine Electronics: The electron-deficient nature of the pyridine ring renders attached ester groups more electrophilic and susceptible to nucleophilic attack/hydrolysis than their benzene counterparts.
The Solution: To preserve the ester group, one must avoid free hydrazine and strong hydroxide bases at high temperatures. The Caglioti Modification (reduction of p-toluenesulfonylhydrazones with borohydrides) is the Gold Standard for this transformation. It proceeds under mild conditions, preserving the ester moiety.[1]
Mechanistic Pathway & Chemoselectivity[1]
The following diagram illustrates the divergence between the destructive Standard WK path and the constructive Caglioti path for a hypothetical pyridine ester substrate.
Figure 1: Decision pathway showing the incompatibility of Standard WK conditions with esters and the chemoselective advantage of the Tosylhydrazone route.
Protocol A: The Caglioti Modification (Recommended)
Scope: Reduction of ketones/aldehydes on pyridine rings containing esters, halogens, or nitro groups.[1]
Mechanism: Formation of a tosylhydrazone followed by reduction with Sodium Borohydride (
Materials
-
Substrate: Keto-pyridine ester (1.0 equiv)[1]
-
Reagent: p-Toluenesulfonyl hydrazide (1.1–1.2 equiv)[1]
-
Reductant: Sodium Cyanoborohydride (
) (4.0 equiv) (Preferred for higher selectivity) or . -
Solvent: Methanol (anhydrous) and THF (1:1 mixture).
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or Acetic Acid.
-
Additives: Zinc Chloride (
) (optional, accelerates hydrazone formation).[1]
Step-by-Step Procedure
Phase 1: Formation of the Tosylhydrazone
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the keto-pyridine ester (10 mmol) in anhydrous Methanol (20 mL).
-
Addition: Add p-toluenesulfonyl hydrazide (11 mmol). If the reaction is slow (common with electron-deficient pyridines), add 10 mol% pTsOH or glacial acetic acid.[1]
-
Reflux: Heat to reflux (65°C) for 2–6 hours. Monitor by TLC (the hydrazone is usually more polar than the ketone).
-
Note: Pyridine nitrogen may act as an internal base; acid catalysis is crucial to activate the carbonyl.
-
-
Isolation: Cool to 0°C. The tosylhydrazone often precipitates. Filter and wash with cold methanol. If no precipitate forms, concentrate in vacuo and recrystallize or use crude if purity >90%.[1]
Phase 2: Reduction to Alkane
-
Preparation: Dissolve the isolated tosylhydrazone (5 mmol) in a 1:1 mixture of THF and Methanol (25 mL).
-
Reduction: Add a trace amount of Bromocresol Green indicator (optional). Add
(20 mmol) in portions. -
pH Control: Maintain pH ~4 (orange/yellow color) by dropwise addition of concentrated HCl or acetic acid.
-
Why? Protonation of the imine nitrogen facilitates hydride attack.
-
-
Reflux: Heat to reflux (65–70°C) for 2–12 hours.
-
Work-up:
-
Quench with saturated
(gas evolution will occur). -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate.[1]
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Expected Yield: 70–90%
Selectivity: Ester remains intact; Ketone
Protocol B: The Cram Modification (Alternative)
Scope: Only for sterically hindered esters (e.g., t-butyl esters) that resist hydrolysis. Risk Level: High. Not recommended for methyl/ethyl esters.
This method uses DMSO and Potassium tert-butoxide (
-
Hydrazone Formation: Pre-form the hydrazone using anhydrous hydrazine in ethanol (volatile, toxic) without base. Distill off volatiles.
-
Reduction: Dissolve the hydrazone in anhydrous DMSO.
-
Addition: Add solid
-BuOK (2.0 equiv) slowly at room temperature.-
Observation: Nitrogen evolution should be immediate.
-
-
Quench: Pour into ice water immediately upon cessation of gas evolution.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Ester Hydrolysis | Used Standard WK (KOH/NaOH); Water present.[2] | Switch to Protocol A (Tosylhydrazone). Ensure solvents are anhydrous. |
| No Reaction (Phase 1) | Pyridine ring deactivating carbonyl; Steric hindrance. | Add Lewis Acid catalyst ( |
| Azine Formation | Hydrazine excess or insufficient acid. | Use slight excess of sulfonyl hydrazide; avoid free hydrazine. |
| Pyridine Reduction | Over-reduction of the ring. | Avoid catalytic hydrogenation methods. |
References
-
Caglioti, L. (1966). "The reduction of tosylhydrazones with sodium borohydride." Tetrahedron, 22(2), 487-493.[1] Link
-
Hutchins, R. O., Milewski, C. A., & Maryanoff, B. E. (1973).[1] "Selective reduction of tosylhydrazones to alkanes with sodium cyanoborohydride." Journal of the American Chemical Society, 95(11), 3662–3668.[1] Link
-
Myers, A. G., et al. (2004).[1][3] "Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions." Journal of the American Chemical Society, 126(17), 5436–5445.[1][4] Link
-
Shaw, J. E., et al. (1974).[1] "Borohydride reduction of tosylhydrazones in acetic acid." Journal of Organic Chemistry, 39(26), 3899–3901.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Hydrogenation of Methyl 2-(pyridin-2-yl)acetate
Ticket ID: PYR-HYD-002 Subject: Optimization of Yield & Prevention of Side Reactions Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The hydrogenation of Methyl 2-(pyridin-2-yl)acetate to Methyl 2-(piperidin-2-yl)acetate presents a unique dual challenge: catalyst poisoning (typical of pyridines) and spontaneous lactamization (specific to 2-substituted esters).
Unlike simple pyridine reduction, the product of this reaction contains a secondary amine and an ester separated by a 2-carbon chain. Upon deprotonation (free-basing), this molecule will rapidly cyclize to form 2-piperidone (a lactam), drastically reducing the yield of the desired linear amino-ester.
This guide provides the protocols to navigate these thermodynamic traps.
Module 1: The Core Protocol (Best Practice)
To maximize yield, you must maintain the product as a salt throughout the entire process (reaction, workup, and storage).
Recommended Conditions
| Parameter | Standard Protocol (Batch) | High-Throughput / Flow |
| Catalyst | PtO₂ (Adam's Catalyst) (5-10 mol%) | Rh/C or Raney Ni (Fixed Bed) |
| Solvent | Glacial Acetic Acid (AcOH) | MeOH + HCl (1.1 equiv) |
| Pressure | 50–70 psi (3.5–5 bar) | 50–80 bar (Flow reactors) |
| Temperature | 25°C – 40°C | 60°C – 80°C |
| Time | 6–12 Hours | Residence time: 2–5 mins |
| Additives | 1.1 eq.[1][2] HCl (optional, speeds rate) | None (if acidic solvent used) |
Step-by-Step Methodology (Batch)
-
Preparation: Dissolve Methyl 2-(pyridin-2-yl)acetate in Glacial Acetic Acid (0.1 M concentration).
-
Why: AcOH protonates the pyridine nitrogen (
), preventing it from coordinating strongly to the metal surface and poisoning the catalyst.
-
-
Catalyst Addition: Add PtO₂ (5 mol%).
-
Note: PtO₂ is preferred over Pd/C for difficult pyridines as it is less susceptible to poisoning in acidic media and operates well at moderate pressures.
-
-
Hydrogenation: Purge with
, then charge with to 50 psi. Stir vigorously (>800 RPM).-
Critical: Mass transfer is often the rate-limiting step.
-
-
Workup (The Danger Zone):
-
Filter catalyst over Celite.[3]
-
DO NOT neutralize with aqueous base (e.g.,
). -
Concentrate the filtrate under reduced pressure to obtain the acetate salt .
-
Optional: To switch counter-ions, add HCl in dioxane/ether and evaporate to isolate the hydrochloride salt .
-
Module 2: Critical Troubleshooting
Issue 1: "My product is a solid, but NMR shows no methyl ester peak."
Diagnosis: Lactamization. You have formed the bicyclic lactam (or 2-piperidone derivative).[4] This occurs if the amine becomes free (deprotonated). The intramolecular nucleophilic attack is entropically favored (forming a 6-membered ring).
The Fix:
-
Never free-base the product. Keep it as the HCl or Acetate salt.
-
Avoid heat during workup. High temperatures accelerate the cyclization even in slightly acidic conditions.
-
Storage: Store as the dry HCl salt at -20°C.
Issue 2: "The reaction stalled at 50% conversion."
Diagnosis: Catalyst Poisoning. The pyridine nitrogen (or the resulting piperidine nitrogen) has bound irreversibly to the active metal sites.
The Fix:
-
Acidify: Ensure the solvent is acidic enough. If using MeOH, you must add at least 1.05 equivalents of HCl or
. -
Catalyst Switch: Switch from Pd/C to PtO₂ or Rh/C. Rhodium is particularly effective for hindering nitrogen poisoning.
-
Purification: Ensure the starting material is free of sulfur or thiols, which are fatal poisons to Pt/Pd.
Issue 3: "I see N-methylated side products."
Diagnosis: Reductive Alkylation. If using Methanol (MeOH) as a solvent with Pd/C, the solvent can oxidize to formaldehyde in situ and reductively alkylate the amine.
The Fix:
-
Change Solvent: Use Ethanol or Acetic Acid.
-
Lower Temperature: Perform the reaction at room temperature.
Module 3: Mechanistic Visualization
Understanding the competition between the desired pathway and the lactam trap is vital.
Figure 1: Reaction pathway showing the critical divergence between stable salt isolation (Green) and lactamization failure mode (Red).
Module 4: Diagnostic Decision Tree
Use this flow to diagnose low yields or impurities.
Figure 2: Troubleshooting logic for common failure modes.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C instead of PtO₂? A: Yes, but Pd/C is more prone to poisoning by the pyridine nitrogen. If you use Pd/C, you must use a higher pressure (often >100 psi) or ensure the solvent is strongly acidic (MeOH + HCl) to keep the nitrogen protonated.
Q: Why did my yield drop when I scaled up? A: Hydrogenation is gas-liquid-solid multiphase chemistry. On a larger scale, gas-liquid mass transfer often becomes the bottleneck. Ensure your stirring rate maintains a vortex and the hydrogen pressure is constant.
Q: How do I remove the acetic acid without heating? A: Azeotrope it with toluene or heptane on a rotavap. Alternatively, if you need the HCl salt, add HCl in dioxane and precipitate the salt, filtering it off instead of evaporating to dryness.
References
-
Mechanism of Pyridine Hydrogenation: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[3] Asian Journal of Chemistry, vol. 27, no. 10, 2015. Link
-
Rhodium Catalysis & Mild Conditions: "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry, 2024.[5][6] Link
-
Lactamization Risks (Interrupted Hydrogenation): "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams." Angewandte Chemie International Edition, 2021. Link
-
Catalyst Poisoning & Acid Effect: "The Catalytic Hydrogenation of Pyridine at High Pressures." Georgia Institute of Technology Theses, 1950. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Methyl 2-(pyridin-2-yl)acetate HCl
Abstract
This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-(pyridin-2-yl)acetate HCl. Moving beyond a simple recitation of steps, we explore the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization. We present a direct comparison between a conventional C18 column approach and an optimized method using a modern, polar-compatible stationary phase, supported by experimental data. The guide culminates in a fully detailed protocol for a validated, stability-indicating method, established through rigorous forced degradation studies as mandated by International Council for Harmonisation (ICH) guidelines.
Part 1: Foundational Strategy - Understanding the Analyte and Chromatographic Challenges
The subject of our analysis, Methyl 2-(pyridin-2-yl)acetate HCl (CAS No: 1658-42-0), is a heterocyclic organic compound frequently used as a building block in pharmaceutical synthesis.[1][2] Its structure, featuring a basic pyridine ring (pKa ≈ 5.2-6) and a methyl ester group, presents specific challenges for reversed-phase HPLC, the most common chromatographic mode.[3]
The primary difficulty arises from the basic nitrogen atom on the pyridine ring. At neutral or near-neutral pH, this nitrogen can interact strongly with residual acidic silanol groups present on the surface of traditional silica-based stationary phases.[4][5] This secondary interaction leads to undesirable chromatographic performance, most notably poor peak shape (tailing), which compromises both resolution and the accuracy of integration, making reliable purity determination difficult.
Therefore, a successful method development strategy must focus on mitigating these silanol interactions to achieve symmetric, well-defined peaks. Our approach will compare two distinct reversed-phase methods to illustrate this principle.
Part 2: Method Development and Comparative Analysis
Our development process begins with a logical, systematic screening of chromatographic conditions. We will compare a standard, workhorse column with a more specialized column designed to handle polar basic compounds.
Causality Behind Experimental Choices
-
Stationary Phase Selection : The heart of the separation lies in the column.[6][7]
-
Method A (The Conventional Approach): A standard, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). This represents a common, widely available starting point for many labs.
-
Method B (The Optimized Approach): A modern C18 column with advanced end-capping or an embedded polar group (e.g., 150 mm x 4.6 mm, 3.5 µm). These columns are specifically engineered to shield residual silanols, providing a more inert surface that significantly improves the peak shape for basic analytes.[5]
-
-
Mobile Phase Strategy : The mobile phase composition is critical for controlling analyte retention and ionization state.[8]
-
pH Control: To ensure consistent protonation of the pyridine nitrogen and minimize silanol interactions, a low-pH mobile phase is essential. By operating at a pH of approximately 3.0, well below the analyte's pKa, the molecule will exist predominantly in its protonated, cationic form, leading to more consistent interactions with the stationary phase.[3][9]
-
Buffer/Acidifier: A phosphate buffer is chosen for its excellent buffering capacity around pH 3.0, ensuring pH stability and method robustness.[10]
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[11]
-
Elution Mode: A gradient elution is employed to ensure that any potential impurities, which may vary widely in polarity, are eluted with good peak shape within a practical runtime.[12]
-
-
Detection : The pyridine ring contains a strong chromophore, making UV detection highly effective. A Photodiode Array (PDA) detector is used to monitor across a range of wavelengths, with 260 nm selected as the optimal wavelength for sensitivity and specificity.[10][13]
Comparative Experimental Data
The two methods were developed and compared based on their chromatographic performance and system suitability.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Conventional C18 | Method B: Optimized Polar-Compatible C18 |
| Column | Standard End-Capped C18, 150 x 4.6 mm, 5 µm | Polar-Compatible C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adj. with H₃PO₄) | 20 mM Potassium Phosphate, pH 3.0 (adj. with H₃PO₄) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 70% B over 15 min | 5% to 70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Detection | PDA, 260 nm | PDA, 260 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 2: Comparative System Suitability Results
| Parameter | Method A: Conventional C18 | Method B: Optimized Polar-Compatible C18 | ICH Guideline Target |
| Retention Time (min) | 8.52 | 8.61 | - |
| Tailing Factor (USP) | 1.85 | 1.15 | ≤ 2.0 (ideally ≤ 1.5) |
| Theoretical Plates (USP) | 4,800 | 12,500 | > 2000 |
| %RSD of Peak Area (n=6) | 0.65% | 0.21% | ≤ 1.0% |
Analysis: The data clearly demonstrates the superiority of Method B. While both methods meet the minimum ICH targets, Method B provides a significantly improved tailing factor (1.15 vs. 1.85) and a much higher plate count, indicating superior peak symmetry and column efficiency. This enhanced performance is crucial for accurately detecting and quantifying closely eluting impurities. The lower %RSD also points to higher precision.
Part 3: Developing a Stability-Indicating Method via Forced Degradation
A critical requirement for a purity analysis method, especially in a regulatory environment, is that it must be stability-indicating.[14] This means the method must be able to separate the intact active pharmaceutical ingredient (API) from any degradation products that may form over time or under stress.[15] To prove this, we conduct forced degradation studies as outlined in ICH guideline Q1A(R2).[16][17]
Forced Degradation Workflow
The workflow involves subjecting the analyte to harsh conditions to intentionally induce degradation. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect primary degradants without destroying the sample entirely.[16][18]
Caption: Workflow for the forced degradation study.
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a 1.0 mg/mL solution of Methyl 2-(pyridin-2-yl)acetate HCl in a 50:50 mixture of water and acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the diluent to the target concentration before analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][17]
-
Analysis: Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL and analyze using the optimized Method B .
Stability-Indicating Results
The analysis of the stressed samples using Method B confirmed its stability-indicating capability.
Table 3: Summary of Forced Degradation Results (Using Method B)
| Stress Condition | % Degradation of API | Retention Time of Major Degradant (min) | Resolution (Rs) between API and Degradant | Peak Purity |
| Acid Hydrolysis | ~15.2% | 7.85 | 4.1 | Pass |
| Base Hydrolysis | ~18.5% | 6.92 | 6.8 | Pass |
| Oxidation | ~8.1% | 9.10 | 2.5 | Pass |
| Thermal | No significant degradation | - | - | Pass |
| Photolytic | ~5.5% | 8.20 | 2.1 | Pass |
| Control (Unstressed) | 0% | - | - | Pass |
Discussion: Significant degradation was observed under acidic, basic, and oxidative conditions, with minor degradation under photolytic stress. The compound demonstrated good thermal stability. Crucially, in all cases where degradation occurred, the degradation products were well-resolved from the main API peak (Resolution > 2.0), and the peak purity analysis via the PDA detector confirmed that the main peak was spectrally pure. This self-validating system confirms that Method B is specific and stability-indicating , suitable for purity and stability testing in accordance with ICH Q2(R1) guidelines.[14][19][20]
Part 4: Final Recommended Protocol and System Suitability
Based on the comparative data and forced degradation studies, Method B is the recommended protocol for the purity analysis of Methyl 2-(pyridin-2-yl)acetate HCl.
HPLC Method Development Workflow
Sources
- 1. CAS 1658-42-0 | Methyl 2-pyridylacetate - Synblock [synblock.com]
- 2. Methyl 2-Pyridyl Acetate - SRIRAMCHEM [sriramchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Stationary Phase Modification for Basic Compounds | Phenomenex [phenomenex.com]
- 6. labtech.tn [labtech.tn]
- 7. veeprho.com [veeprho.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. onyxipca.com [onyxipca.com]
- 18. ajrconline.org [ajrconline.org]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Methyl 2-(pyridin-2-yl)acetate Hydrochloride
Introduction
In the landscape of pharmaceutical and synthetic chemistry, heterocyclic compounds are foundational building blocks. Among these, Methyl 2-(pyridin-2-yl)acetate and its hydrochloride salt are pivotal intermediates used in the synthesis of a variety of more complex molecules, including potential therapeutic agents.[1][2] The precise structural confirmation and purity assessment of these intermediates are non-negotiable for ensuring the integrity of the final product.
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled window into the molecular structure in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 2-(pyridin-2-yl)acetate hydrochloride. We will dissect the spectrum signal by signal, explaining the underlying principles of chemical shifts and coupling constants. Furthermore, we will compare its spectral features against its free base form and other structural analogs to highlight the diagnostic power of NMR in distinguishing subtle molecular differences. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
Pillar 1: Theoretical Foundations of the 1H NMR Spectrum
Before delving into the specific spectrum, it is crucial to understand the key NMR parameters that define the structure of Methyl 2-(pyridin-2-yl)acetate hydrochloride.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups or structural features "deshield" a proton, shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups "shield" protons, moving them upfield (to a lower ppm value).[3] In our target molecule, the positively charged pyridinium nitrogen and the ester carbonyl group are potent electron-withdrawing groups that significantly influence the chemical shifts.
-
Anisotropy: The π-electron system of the pyridine ring generates its own magnetic field upon application of the external field (B₀). This "ring current" effect causes a strong deshielding of the protons attached to the aromatic ring, pushing their signals significantly downfield, typically in the 6.5–8.5 ppm range.[4][5]
-
Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of neighboring, non-equivalent protons. This interaction, transmitted through the bonding electrons, splits a single resonance into a multiplet (e.g., doublet, triplet). The spacing between the lines of a multiplet is the coupling constant, J, measured in Hertz (Hz). The magnitude of J depends on the number of bonds separating the protons and their spatial orientation.[6][7] For aromatic systems like pyridine, the coupling constants are diagnostic:
-
Ortho-coupling (³J): 6-8 Hz (across 3 bonds)
-
Meta-coupling (⁴J): 2-3 Hz (across 4 bonds)
-
Para-coupling (⁵J): 0-1 Hz (across 5 bonds)
-
-
Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative determination of the relative ratio of different types of protons in the molecule.
Pillar 2: In-Depth Spectral Analysis of Methyl 2-(pyridin-2-yl)acetate Hydrochloride
The structure of Methyl 2-(pyridin-2-yl)acetate hydrochloride presents several distinct proton environments, which we will analyze systematically. The protonation of the pyridine nitrogen to form the pyridinium ion is a key feature, as it dramatically increases the electron-withdrawing nature of the ring, leading to significant downfield shifts for all ring protons.
Caption: Labeled structure of Methyl 2-(pyridin-2-yl)acetate hydrochloride.
Predicted and Representative Experimental 1H NMR Data
The following table summarizes the expected 1H NMR signals for the title compound, typically recorded in a solvent like DMSO-d₆. The exact chemical shifts can vary slightly based on solvent and concentration.
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-6 | ~8.7 - 8.9 | Doublet (d) | ³J ≈ 5-6 Hz | 1H | Most deshielded aromatic proton due to proximity to the positively charged nitrogen. Coupled only to H-5. |
| H-4 | ~8.4 - 8.6 | Triplet (t) or dt | ³J ≈ 8 Hz, ⁴J ≈ 1-2 Hz | 1H | Downfield due to pyridinium ring. Coupled to H-3 and H-5. Appears as a triplet if ³J(H4-H3) ≈ ³J(H4-H5). |
| H-5 | ~7.9 - 8.1 | Triplet (t) or ddd | ³J(H5-H4) ≈ 8 Hz, ³J(H5-H6) ≈ 6 Hz, ⁴J(H5-H3) ≈ 1 Hz | 1H | Coupled to H-4, H-6, and weakly to H-3. Often appears as a complex multiplet or triplet. |
| H-3 | ~7.8 - 8.0 | Doublet (d) | ³J ≈ 8 Hz | 1H | Least deshielded aromatic proton. Coupled primarily to H-4. |
| α-CH₂ | ~4.2 - 4.4 | Singlet (s) | N/A | 2H | Deshielded by both the adjacent ester carbonyl and the electron-deficient pyridinium ring. |
| O-CH₃ | ~3.7 - 3.8 | Singlet (s) | N/A | 3H | Typical chemical shift for a methyl ester.[5] |
| N-H | ~10.0 - 14.0 | Broad Singlet (br s) | N/A | 1H | Highly variable, concentration-dependent shift. Often exchanges with trace water in the solvent. |
Pillar 3: Comparison with Alternative Structures
The utility of an NMR spectrum is fully realized when used as a comparative tool. Analyzing the spectrum of our target compound against its logical alternatives demonstrates the sensitivity of NMR to subtle structural changes.
Comparison 1: Free Base vs. Hydrochloride Salt
| Feature | Methyl 2-(pyridin-2-yl)acetate (Free Base) | Methyl 2-(pyridin-2-yl)acetate HCl | Rationale for Difference |
| Aromatic Protons (δ) | 7.2 - 8.6 ppm | 7.8 - 8.9 ppm | Protonation of the nitrogen makes the ring strongly electron-withdrawing, deshielding all ring protons and shifting them downfield. |
| α-CH₂ Protons (δ) | ~3.9 ppm | ~4.3 ppm | The α-methylene protons are also deshielded by the now positively charged ring, causing a downfield shift. |
| N-H Proton | Absent | Present (~10-14 ppm, broad) | The signal is characteristic of the hydrochloride salt form. |
Comparison 2: Positional Isomers
The splitting patterns of the aromatic region are a definitive fingerprint for identifying the substitution pattern on the pyridine ring.
| Isomer | Expected Aromatic Splitting Pattern |
| Methyl 2-(pyridin-2-yl)acetate | Four distinct signals, often appearing as two doublets and two triplets (or more complex multiplets). The H-6 proton is uniquely deshielded. |
| Methyl 2-(pyridin-3-yl)acetate | Four signals. H-2 proton (between N and substituent) would be a sharp singlet or narrow triplet (due to small meta/para coupling). H-6 would be a doublet. H-4 and H-5 would be complex multiplets. |
| Methyl 2-(pyridin-4-yl)acetate | Highly symmetric pattern. Two signals, each integrating to 2H. Protons H-2/H-6 would appear as a doublet, and protons H-3/H-5 would appear as a doublet, due to the plane of symmetry. |
Comparison 3: Alternative Synthetic Building Blocks
| Compound | Key 1H NMR Features | Distinguishing Characteristic |
| Methyl 2-(pyridin-2-yl)acetate HCl | Aromatic signals from ~7.8-8.9 ppm. Two singlets for CH₂ and CH₃. | Presence of the highly deshielded pyridinium aromatic system. |
| Methyl 2-(piperazin-1-yl)acetate HCl [8] | No aromatic signals. Broad multiplets for the -CH₂- protons of the saturated piperazine ring (~3.0-3.5 ppm). Two singlets for the acetate CH₂ and CH₃. | Absence of aromatic protons and presence of signals characteristic of a saturated heterocycle. |
| Methyl 2-(piperidin-4-yl)phenyl]acetate HCl | Phenyl aromatic signals (~7.2-7.5 ppm). Complex multiplets for the piperidine and methylene protons. | Aromatic signals are from a phenyl ring (less deshielded than pyridinium) and the substitution pattern is different. |
Experimental Protocol and Workflow
Acquiring a high-quality, reproducible 1H NMR spectrum is paramount. The following protocol outlines the standard procedure.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 2-(pyridin-2-yl)acetate hydrochloride.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the N-H proton, allowing for its observation.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if absolute chemical shift accuracy is required (though modern spectrometers can lock on the solvent signal).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds (a longer delay ensures accurate integration)
-
Number of Scans: 8-16 scans (increase for dilute samples to improve signal-to-noise)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Manually phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
-
Apply a baseline correction to ensure the baseline is flat at zero.
-
Calibrate the chemical shift scale by setting the solvent residual peak (DMSO-d₆ at ~2.50 ppm) or the TMS peak (0 ppm) to its known value.
-
Integrate all signals and normalize the integration values to a known proton count (e.g., the 3H of the methyl group).
-
Pick all peaks and analyze the chemical shifts, multiplicities, and coupling constants.
-
Caption: Standard workflow for 1H NMR spectrum analysis.
Conclusion
The 1H NMR spectrum of Methyl 2-(pyridin-2-yl)acetate hydrochloride is a rich source of structural information. A systematic analysis of its chemical shifts, integration, and coupling patterns allows for unambiguous confirmation of its identity and provides a powerful tool for purity assessment. The significant downfield shift of the aromatic protons upon formation of the hydrochloride salt serves as a key diagnostic feature. By comparing its spectrum to that of its free base, positional isomers, and other structurally related compounds, we underscore the resolving power and utility of NMR spectroscopy in modern chemical research and drug development. This guide provides the foundational knowledge and practical framework for researchers to confidently interpret these spectra and make data-driven decisions in their synthetic workflows.
References
-
Spin-Spin Coupling. (n.d.). University of Regensburg. Retrieved from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Michigan State University. Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
- Guery, S., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S.
- Rao, D. R., et al. (2016). Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. U.S.
-
Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
-
Analyzing Coupling Constants. (n.d.). Oregon State University. Retrieved from [Link]
- 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. (n.d.). Google Patents.
- Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1053.
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (2025, February). ResearchGate. Retrieved from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). Molecules. Retrieved from [Link]
- Process for preparing methyl phenidate hydrochloride. (n.d.). Google Patents.
-
Methyl 2-(piperazin-1-yl)acetate Hydrochloride. (n.d.). American Elements. Retrieved from [Link]
Sources
- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. americanelements.com [americanelements.com]
Technical Analysis: UV-Vis Characterization of Methyl 2-(pyridin-2-yl)acetate HCl
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In methanol, Methyl 2-(pyridin-2-yl)acetate HCl exhibits a primary UV-Vis absorption maximum (
This guide provides a technical breakdown of the spectral properties, compares them with structural isomers (3- and 4-pyridyl analogs), and outlines a self-validating experimental protocol for precise characterization.
Technical Profile & Mechanism
Chromophore Analysis
The optical properties of Methyl 2-(pyridin-2-yl)acetate HCl are dictated by two distinct chromophores separated by a methylene (
-
The Pyridinium Core (Dominant):
-
State: In the HCl salt form, the pyridine nitrogen is protonated (
). -
Transition: The characteristic benzenoid
transition (often called the B-band). -
Effect: Protonation stabilizes the
orbital less than the orbital (which is now bonded), but for the transition, it typically induces a bathochromic (red) shift and a hyperchromic effect (increased intensity) compared to the free base. -
Expected
: ~262 nm (Methanol).
-
-
The Ester Moiety:
-
Transition:
of the Carbonyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Expected
: ~205–210 nm. -
Observation: In methanol (UV cutoff ~205 nm), this band is often obscured or appears as a shoulder on the high-energy end of the spectrum.
-
Solvent & pH Effects [1]
-
Methanol (Polar Protic): Stabilizes the ionic salt form. Hydrogen bonding with the pyridinium proton and the ester oxygen can cause slight spectral broadening.
-
Acid/Base Sensitivity: The spectrum is highly pH-dependent. Neutralizing the solution (removing HCl) converts the pyridinium to a free pyridine base, shifting the
hypsochromically (blue shift) to approximately 254–257 nm .
Comparative Analysis: Isomers & Forms
To validate the identity of Methyl 2-(pyridin-2-yl)acetate HCl, it is crucial to distinguish it from its structural isomers and its free base form.
Table 1: Positional Isomer Comparison (Theoretical Trends in Methanol)
| Compound | Structure Note | Expected | Spectral Characteristics |
| 2-Pyridyl isomer | N adjacent to alkyl group | 260–264 nm | Distinct fine structure; often shows a "shoulder" due to vibronic coupling. |
| 3-Pyridyl isomer | N meta to alkyl group | 263–265 nm | Often slightly red-shifted vs. the 2-isomer; broader band shape. |
| 4-Pyridyl isomer | N para to alkyl group | 255–258 nm | Typically blue-shifted compared to 2- and 3- isomers; higher symmetry often simplifies the band. |
Table 2: Salt vs. Free Base Comparison
| Form | Species | Molar Absorptivity ( | |
| HCl Salt | Pyridinium Cation | ~262 nm | Higher (Hyperchromic) |
| Free Base | Neutral Pyridine | ~257 nm | Lower |
Analyst Insight: The shift between the HCl salt and Free Base is a critical "Identity Test." If you basify the sample (add 1 drop NaOH) and the peak does not shift to ~257 nm, the substance is likely not the pyridine salt.
Experimental Protocol: Self-Validating Spectral Analysis
Objective: Accurately determine
Reagents:
-
Analyte: Methyl 2-(pyridin-2-yl)acetate HCl (>98% purity).
-
Solvent: HPLC-grade Methanol (UV Cutoff <205 nm).
-
Validation Reagents: 0.1 M HCl, 0.1 M NaOH.
Protocol:
-
Blank Preparation: Fill a quartz cuvette (1 cm pathlength) with pure methanol. Run a baseline correction.[2]
-
Stock Solution: Prepare a 1.0 mM stock solution (approx. 0.187 mg/mL).[3]
-
Note: Weighing errors are high at this scale; prepare 10 mL of 10 mM and dilute.
-
-
Scan 1 (Native Salt): Dilute to 50 µM in methanol. Scan 200–400 nm.[3]
-
Criterion: Observe
at ~262 nm.
-
-
Scan 2 (Acidified - Confirmation): Add 20 µL of 0.1 M HCl to the cuvette. Mix and rescan.
-
Logic: This ensures the pyridine is 100% protonated. If the peak intensity increases or shifts red slightly, the original sample was partially deprotonated (common in "aged" salts).
-
-
Scan 3 (Basified - Identity Check): Add 40 µL of 0.1 M NaOH (neutralizing the acid and making it basic). Mix and rescan.
-
Criterion: Peak must shift blue to ~257 nm. This confirms the presence of the pyridine nitrogen.
-
Visualization: Spectral Workflow & Logic
Figure 1: Spectral Validation Workflow
Caption: Step-by-step decision tree for validating the identity and purity of the compound using UV-Vis shifts.
Figure 2: Structural Chromophore Logic
Caption: Deconstruction of the molecule's optical properties showing the lack of conjugation between the two chromophores.
References
-
Sigma-Aldrich. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride Product Data. (Structural analog data for comparison). Link
-
GuideChem. Methyl 2-(pyridin-2-yl)acetate HCl Properties and CAS 175533-26-3 Data.Link
-
LibreTexts Chemistry. Interpreting Ultraviolet Spectra: The Effect of Conjugation and Heterocycles. (Theoretical grounding for pyridine transitions). Link
-
ResearchGate. Effect of HCl concentration on the UV-Visible absorbance of Pyridine Derivatives. (Data on protonation shifts). Link
-
LGC Standards. Methyl 2-Phenyl-2-(pyridin-2-yl)acetate Reference Material. (Comparison for substituted analogs). Link
Sources
Benchmarking Reference Standards for Methyl 2-(pyridin-2-yl)acetate HCl: A Comparative Analytical Guide
Executive Summary
The "Hidden" Variable in Drug Development: Methyl 2-(pyridin-2-yl)acetate HCl (CAS: 175533-26-3) is a critical C-H activated building block used in the synthesis of piperidine-based therapeutics (e.g., Methylphenidate analogs) and antihistamines. However, its quantitative analysis is plagued by a specific chemical duality: the hydrolytic instability of the ester combined with the hygroscopic nature of the hydrochloride salt .
This guide challenges the industry reliance on "Area %" HPLC purity for this compound. We demonstrate why Quantitative NMR (qNMR) is the superior absolute method for assigning potency to reference standards, while HPLC-UV remains the tool of choice for impurity profiling.
Part 1: Material Characterization & Stability Profile
The Salt vs. Free Base Conundrum
Commercially available Methyl 2-(pyridin-2-yl)acetate is often supplied as the hydrochloride salt to improve shelf-life stability. The free base (CAS: 1658-42-0) is an oil prone to oxidative darkening and self-condensation.
Critical Stability Vector: The 2-position nitrogen on the pyridine ring can act as an intramolecular catalyst (neighboring group participation), accelerating ester hydrolysis under moist conditions.
Figure 1: Hydrolytic degradation pathway. The presence of moisture in the HCl salt accelerates the formation of 2-pyridylacetic acid, which must be quantified.
Part 2: Comparative Analysis of Analytical Methods
Method A: HPLC-UV (The "Relative" Standard)
Role: Impurity Profiling & Stability Tracking. Limitation: Pyridine derivatives exhibit strong silanol interactions on standard C18 columns, leading to peak tailing. Furthermore, HPLC Area% overestimates potency because it cannot detect inorganic salts (excess HCl) or entrapped moisture.
Method B: qNMR (The "Absolute" Standard)
Role: Potency Assignment (Assay). Advantage: qNMR is a primary ratio method. It measures the molar ratio of the analyte to a NIST-traceable internal standard. It inherently accounts for water, solvents, and inorganic salts that HPLC misses.
Comparative Data Summary
| Feature | HPLC-UV (Area %) | qNMR (Weight %) |
| Primary Output | Relative Purity (Organic impurities only) | Absolute Purity (Mass fraction) |
| Detection Basis | UV Chromophore (254/260 nm) | Proton Signal Integration |
| Salt Detection | Blind (Cannot see HCl/NaCl) | Indirectly Detected (via mass balance) |
| Water Detection | Blind | Visible (if solvent shift allows) |
| Typical Result | 99.5% (Misleadingly High) | 96.2% (Accurate - accounts for salt/water) |
| Cost/Time | Low / 30 mins | High / 15 mins |
Part 3: Validated Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To separate the parent ester from the acid hydrolysis product.
System Suitability:
-
Tailing Factor: Must be < 1.5 (Critical for Pyridines).
-
Resolution: > 2.0 between Ester and Acid peaks.
Method Parameters:
-
Column: Agilent Zorbax SB-C18 (StableBond) or Waters XBridge Phenyl, 4.6 x 150 mm, 3.5 µm.
-
Rationale: Phenyl columns often provide better selectivity for aromatic isomers; StableBond resists acidic hydrolysis.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Note: TFA acts as an ion-pairing agent to mask silanols and sharpen pyridine peaks.
-
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
12 min: 90% B
-
15 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 260 nm (Pyridine λmax).
-
Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure water to prevent hydrolysis during the run).
Protocol 2: Quantitative NMR (qNMR)
Objective: To assign an absolute potency value to the reference standard.[2]
Internal Standard (IS) Selection:
-
Recommended IS: Maleic Acid (Traceable to NIST SRM).
-
Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (D2O) which does not overlap with the pyridine aromatic region (7.0–8.5 ppm) or the methyl ester singlet (~3.7 ppm).
Workflow:
-
Solvent: Deuterium Oxide (D2O) is preferred for the HCl salt due to solubility.
-
Preparation:
-
Weigh ~10 mg of Methyl 2-(pyridin-2-yl)acetate HCl (precision ±0.01 mg).
-
Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg).
-
Dissolve both in 0.6 mL D2O.
-
-
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds (Critical: T1 relaxation for protons can be long; insufficient delay underestimates purity).
-
Scans: 16 or 32.
-
-
Calculation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted"> = Integral area, = Number of protons, = Molar mass, = Weight, = Purity.[3][4]
Part 4: The "Gold Standard" Workflow
To establish a working reference standard for drug development, do not rely on a single method. Use this self-validating workflow:
Figure 2: The "Mass Balance" vs. "qNMR" reconciliation workflow. A valid standard must show convergence between these orthogonal methods.
References
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[2] Link
-
Sielc Technologies. "HPLC Separation of Pyridylacetic Acids and Their Derivatives on Primesep 200." Application Note. Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. Link
-
PubChem. Methyl 2-(pyridin-2-yl)acetate (Compound Summary). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
